molecular formula C10H10NNaO2 B2625542 Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate CAS No. 2413901-14-9

Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate

Cat. No.: B2625542
CAS No.: 2413901-14-9
M. Wt: 199.185
InChI Key: MBEAVUMAUODZCO-UHFFFAOYSA-N
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Description

Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C10H11NO2Na. It is a sodium salt of 1-(2-aminophenyl)cyclopropane-1-carboxylic acid. This compound is known for its unique structural features, which include a cyclopropane ring attached to an aminophenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate typically involves the reaction of 1-(2-aminophenyl)cyclopropane-1-carboxylic acid with a sodium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the sodium salt. The reaction can be represented as follows:

1-(2-aminophenyl)cyclopropane-1-carboxylic acid+NaOHThis compound+H2O\text{1-(2-aminophenyl)cyclopropane-1-carboxylic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 1-(2-aminophenyl)cyclopropane-1-carboxylic acid+NaOH→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate has diverse scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropane ring and an aminophenyl group makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.Na/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13;/h1-4H,5-6,11H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJASKJPSRWUKU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2N)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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